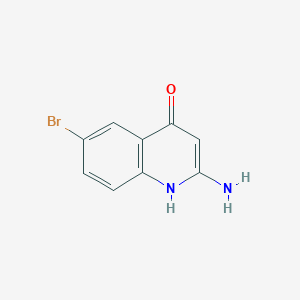

2-Amino-6-bromoquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQHHMLZACZWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558869 | |

| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123420-09-7 | |

| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structural Modification Strategies for the 2 Amino 6 Bromoquinolin 4 Ol Scaffold

Functionalization of the Quinoline (B57606) Core through Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized to modify the 2-amino-6-bromoquinolin-4-ol scaffold.

Chan-Lam Coupling Reactions with Aryl Boronic Acids

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org It provides an efficient route to couple aryl boronic acids with amines or alcohols. In the context of this compound, this reaction can be employed to introduce aryl groups at the amino or hydroxyl positions. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and a base. researchgate.net The mild reaction conditions and tolerance of various functional groups make it a valuable tool for derivatization. organic-chemistry.orgnih.gov

Research has demonstrated the successful synthesis of phenoxyquinolines from the reaction of 6-bromoquinolin-4-ol (B142416) with arylboronic acid derivatives using Chan-Lam coupling. mdpi.com The choice of solvent and base can significantly influence the reaction yield, with mixed solvent systems sometimes providing the best results. mdpi.com

Table 1: Examples of Chan-Lam Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Cu(OAc)2 | Pyridine (B92270) | CH2Cl2 | 2-Amino-6-bromo-4-phenoxyquinoline | Varies |

| This compound | 4-Methoxyphenylboronic acid | Cu(OAc)2 | Et3N | Toluene | 2-Amino-6-bromo-4-(4-methoxyphenoxy)quinoline | Varies |

Note: The yields can vary depending on the specific reaction conditions and the nature of the aryl boronic acid used.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. wikipedia.orgyonedalabs.com For the this compound scaffold, the bromine atom at the 6-position serves as the halide partner, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the catalyst. libretexts.orgnobelprize.org The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 2-Amino-6-phenylquinolin-4-ol |

| This compound | 3-Pyridinylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 2-Amino-6-(3-pyridinyl)quinolin-4-ol |

Palladium-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, a broader range of palladium-catalyzed cross-coupling reactions can be applied to the this compound scaffold. mdpi.commdpi.com These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. nih.gov The general mechanism for these reactions typically involves an oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.ca

These methodologies allow for the coupling of the bromoquinoline with various organometallic reagents, including organostannanes (Stille coupling), organozincs (Negishi coupling), and organosilanes (Hiyama coupling), further expanding the diversity of accessible derivatives. nobelprize.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. However, in the case of the this compound, the electron-donating nature of the amino and hydroxyl groups can make direct SNAr at the bromine less favorable.

Despite this, under certain conditions, nucleophiles can displace the bromide. For instance, reactions with strong nucleophiles like thiols or amines at elevated temperatures might lead to substitution. The reactivity of the pyridine ring positions (2, 4, and 6) is generally higher towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgsydney.edu.au In the this compound system, the existing amino and hydroxyl groups are strong activating groups and ortho-, para-directors. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific position of substitution will be influenced by the combined directing effects of the existing substituents and steric hindrance. For example, nitration would likely occur at one of the available positions on the benzene (B151609) ring portion of the quinoline scaffold.

Synthesis of Quinoline-Based Heterocyclic Derivatives

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems. rdd.edu.iq The amino group at the 2-position is a key functional handle for these transformations. For instance, it can react with various reagents to form fused heterocyclic rings.

One common strategy involves the reaction of the 2-amino group with α,β-unsaturated ketones or esters to construct additional rings, leading to polycyclic aromatic systems. Another approach is the reaction with reagents like hydrazine (B178648) to form triazino[3,4-b]quinazoline derivatives through intramolecular cyclization. nuph.edu.ua The synthesis of such derivatives often involves a sequence of reactions, including nucleophilic substitution and subsequent ring closure. researchgate.net These synthetic strategies open up possibilities for creating novel molecular architectures with potential biological activities. frontiersin.org

Triazine Analogues Incorporating Bromoquinolinyloxy Moieties

One of the prominent strategies for modifying the this compound scaffold involves the incorporation of a 1,3,5-triazine (B166579) ring system. This is typically achieved through a multi-step synthesis that begins with converting the 4-hydroxyl group of the quinoline into a better leaving group, followed by nucleophilic substitution.

The synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl/piperidinyl-1,3,5-triazines serves as a key example of this approach. amanote.com The general synthetic pathway commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for creating tri-substituted triazines due to the differential reactivity of its chlorine atoms. nih.govutahtech.edu The process involves a sequential, temperature-controlled nucleophilic substitution:

First Substitution: Cyanuric chloride is reacted with 4-aminobenzonitrile (B131773) at low temperatures (0-5°C) to yield an intermediate, 2-chloro-4-(4-cyanophenyl amino)-6-chloro-1,3,5-triazine.

Second Substitution: The 6-bromoquinolin-4-ol scaffold is introduced. The hydroxyl group is deprotonated with a base to form a phenoxide, which then displaces one of the remaining chlorine atoms on the triazine ring at a moderately elevated temperature (typically room temperature to 40°C). This step forms the crucial 6-bromoquinolinyloxy-triazine linkage.

Third Substitution: The final chlorine atom is substituted by reacting the intermediate with a variety of cyclic amines, such as piperazine (B1678402) or piperidine (B6355638) derivatives, at a higher temperature (reflux) to complete the synthesis. amanote.com

This modular approach allows for the creation of a library of compounds with diversity at the third position of the triazine ring. Research has shown that these hybrid molecules exhibit notable antimicrobial and antimycobacterial activities. amanote.com

Table 1: Examples of Synthesized Triazine Analogues

| Compound ID | R Group (at Triazine C6) | Biological Activity Highlight |

| 5d | Piperazin-1-yl | Dual antimicrobial and antimycobacterial |

| 5h | 4-Methylpiperazin-1-yl | Dual antimicrobial and antimycobacterial |

| 5n | 4-(2-Fluorophenyl)piperazin-1-yl | Dual antimicrobial and antimycobacterial |

| 5p | 4-(4-Fluorophenyl)piperazin-1-yl | Dual antimicrobial and antimycobacterial |

| 5s | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl | Dual antimicrobial and antimycobacterial |

Source: Data compiled from research on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl/piperidinyl-1,3,5-triazine analogues. amanote.com

Imidazoquinoline Derivatives

The synthesis of imidazo[4,5-c]quinolines represents another important modification, creating a fused heterocyclic system known for its potent biological activities. This transformation builds an imidazole (B134444) ring onto the quinoline core, specifically using the C3 and C4 positions.

Starting from a 6-bromoquinolin-4-ol scaffold, a common synthetic route involves the formation of a key 3,4-diaminoquinoline intermediate. chemrxiv.org The established pathway proceeds as follows:

Nitration: The quinolin-4-ol ring is first activated for substitution. Treatment with a nitrating agent, such as nitric acid, introduces a nitro group at the C3 position of the quinoline ring.

Chlorination: The 4-hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step facilitates the subsequent introduction of an amino group.

Amination: The 4-chloro group is displaced by an amine.

Reduction: The nitro group at the C3 position is reduced to a primary amine, typically through catalytic hydrogenation (e.g., using Pd/C and hydrogen gas). This step yields the critical 3,4-diaminoquinoline intermediate.

Cyclization: The final step involves reacting the diamino intermediate with a suitable one-carbon source, such as an orthoester (e.g., trimethyl orthovalerate) or an aldehyde, which undergoes condensation and subsequent cyclization to form the fused imidazole ring. chemrxiv.orgrsc.org

This synthetic sequence effectively transforms the initial quinoline into a more complex tetracyclic imidazo[4,5-c]quinoline system, a scaffold found in several immunomodulatory and antiviral agents.

Quinoxaline (B1680401) Derivatives

Derivatization of the this compound scaffold to include a quinoxaline moiety typically involves the synthesis of hybrid molecules where the two distinct heterocyclic systems are covalently linked. Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring, and their direct synthesis from a quinoline core is not a straightforward conversion.

Instead, a common strategy involves linking a pre-synthesized quinoxaline unit to the quinoline scaffold. The versatile reactivity of the 4-hydroxyl group on the quinoline core is often exploited for this purpose. A representative synthetic approach could be:

Synthesis of a Functionalized Quinoxaline: A quinoxaline derivative bearing a reactive group, such as a halogen (e.g., 2-chloroquinoxaline), is prepared separately. This is often done via the classic condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Coupling Reaction: The 4-hydroxyl group of this compound is deprotonated with a suitable base to form the corresponding nucleophilic phenoxide. This phenoxide is then used to displace the chlorine atom on the 2-chloroquinoxaline (B48734) derivative in a nucleophilic aromatic substitution (SNAr) reaction.

This method results in a hybrid molecule where the quinoline and quinoxaline rings are connected through an ether linkage (quinolin-4-yloxy-quinoxaline). Such hybrid molecules are of interest in drug discovery as they combine the structural features and potential biological activities of two distinct pharmacophores. google.com

Introduction of Alkoxypropanol Side Chains to Quinoline-4-yl Moieties

The introduction of flexible side chains, such as alkoxypropanol groups, to the 4-position of the quinoline scaffold is a common strategy to enhance solubility and modulate ligand-receptor interactions. This modification is achieved via O-alkylation of the 4-hydroxyl group, a reaction widely known as the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org

The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. wikipedia.org

Deprotonation: The 4-hydroxyl group of this compound, which is weakly acidic like a phenol, is treated with a strong base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step deprotonates the hydroxyl group to form a highly nucleophilic quinolin-4-olate anion.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide containing the desired alkoxypropanol chain (e.g., 1-bromo-3-methoxypropane). The halide acts as a leaving group, and a new carbon-oxygen bond is formed, resulting in the desired 4-(alkoxypropanol)oxy derivative.

This method is highly versatile and allows for the introduction of a wide variety of side chains by simply changing the alkyl halide reactant.

Table 2: Representative Alkoxypropanol Side Chains for Derivatization

| Reagent (Alkyl Halide) | Resulting Side Chain at C4-O Position |

| 1-Bromo-3-methoxypropane | -(CH₂)₃-O-CH₃ |

| 1-Bromo-3-ethoxypropane | -(CH₂)₃-O-CH₂CH₃ |

| 2-(2-Bromoethoxy)ethanol | -(CH₂)₂-O-(CH₂)₂-OH |

Development of Complex Derivatives with Varied Substituents

The development of more complex derivatives of this compound involves multi-step synthetic sequences that modify several reactive sites on the scaffold. By combining the strategies discussed previously, researchers can generate molecules with intricate substitution patterns to fine-tune their biological profiles.

For example, a synthetic pathway could begin with the O-alkylation of the 4-hydroxyl group as described in section 3.5 to introduce a desired side chain. The resulting 4-alkoxy-2-amino-6-bromoquinoline can then undergo further reactions at the 2-amino group. This primary amine can be:

Acylated: Reacted with acid chlorides or anhydrides to form amides.

Alkylated: Reacted with alkyl halides to form secondary or tertiary amines.

Used in condensation reactions: Reacted with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.

Furthermore, the bromine atom at the C6 position provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the introduction of aryl, alkyl, or amino substituents on the benzene portion of the quinoline ring. A synthetic sequence that combines O-alkylation at the 4-position, N-acylation at the 2-position, and a Suzuki coupling at the 6-position would yield a highly complex and unique derivative with three distinct points of diversification from the original scaffold. This systematic and combinatorial approach is fundamental to modern medicinal chemistry for exploring structure-activity relationships.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 Amino 6 Bromoquinolin 4 Ol Analogues

Influence of Halogen Substitution on Bioactivity

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of a molecule's biological activity. Halogens can modulate a compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets, thereby influencing its potency and pharmacokinetic profile.

While direct comparative studies on the 6-fluoro, 6-chloro, and 6-bromo analogues of 2-aminoquinolin-4-ol (B1268810) are not extensively documented, SAR trends can be inferred from broader research on halogenated quinolines and quinolones. The choice of halogen—bromine, chlorine, or fluorine—at the C6 position significantly impacts the molecule's properties.

Generally, the introduction of a halogen at this position is a common strategy in the design of bioactive quinolines. For instance, in the development of quinolone antibacterials, a fluorine atom at the C6 position is a well-established feature that often enhances antibacterial potency. Studies on other halogenated quinolines have shown that activity can be highly dependent on the specific halogen and its position. For example, in a series of 5-substituted quinolones, the effect of a halogen at the C8 position (H, F, Cl) on antibacterial activity was found to be greatly influenced by the nature of the substituent at the N1 position nih.gov.

The bioactivity of halogenated compounds often follows the trend of halogen electronegativity and size (F > Cl > Br). However, the polarizability and ability to form halogen bonds (I > Br > Cl > F) also play a crucial role. In a series of 2-substituted-4-amino-6-halogenquinolines, both 6-chloro and 6-fluoro derivatives were synthesized and evaluated for antiproliferative activity, indicating that both substituents are synthetically accessible and relevant for biological screening nih.gov. The following table summarizes the general influence of these halogens on key molecular properties relevant to bioactivity.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | General Impact on Bioactivity |

|---|---|---|---|---|

| Electronegativity | 3.98 | 3.16 | 2.96 | Influences bond polarity and hydrogen bonding capacity. Higher electronegativity can alter the acidity of nearby protons. |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | Affects steric interactions within a receptor binding pocket. Larger halogens can provide better van der Waals contacts but may also cause steric hindrance. |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | Increases the strength of dispersion forces and halogen bonds. Bromine's higher polarizability makes it a better halogen bond donor than chlorine or fluorine. |

| Lipophilicity Contribution (π value) | +0.14 | +0.71 | +0.86 | Significantly impacts LogP. Bromine contributes most to lipophilicity, potentially enhancing membrane permeability but also possibly increasing metabolic clearance or toxicity. |

Halogens, particularly chlorine and bromine, can significantly contribute to receptor binding affinity through specific, non-covalent interactions known as halogen bonds. A halogen bond is formed when an electron-deficient region on the halogen atom (termed a σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue acs.orgresearchgate.net. The strength of this interaction generally increases with the size and polarizability of the halogen, following the order I > Br > Cl >> F acs.org. Therefore, the bromine atom in 2-amino-6-bromoquinolin-4-ol is a competent halogen bond donor, potentially anchoring the ligand in a receptor's binding site nih.govrsc.org.

In addition to halogen bonding, the quinoline ring itself is an aromatic system capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target libretexts.orgnih.gov. These interactions, which can be face-to-face or edge-to-face, are crucial for stabilizing the ligand-receptor complex. Crystal structure analyses of bromoquinoline derivatives have confirmed the presence of face-to-face π–π stacking interactions between the quinoline ring systems of adjacent molecules iucr.orgresearchgate.net. The presence of the bromine atom can influence the electronic distribution of the π-system, potentially modulating the strength and geometry of these stacking interactions.

Effects of Amino and Hydroxyl Group Positions on Reactivity and Biological Profile

The substitution pattern of the amino (-NH₂) and hydroxyl (-OH) groups on the quinoline scaffold is fundamental to the molecule's chemical reactivity and its biological profile. These groups are key pharmacophoric features, capable of acting as hydrogen bond donors and acceptors, which is critical for molecular recognition by biological targets.

Impact of Side Chain Modifications on Activity (e.g., Alkoxy Substituents)

Modifying the core structure of this compound with various side chains, such as alkoxy groups, is a common strategy to optimize activity, selectivity, and pharmacokinetic properties. Attaching an alkoxy group (e.g., methoxy (B1213986) or ethoxy) to the quinoline ring, for example at the C7 or C8 position, could modulate the compound's profile.

Alkoxy groups can influence bioactivity in several ways:

Steric Effects : The size and conformation of the side chain can affect how the molecule fits into a binding pocket.

Electronic Effects : Alkoxy groups are electron-donating, which can alter the reactivity and electronic properties of the quinoline ring system.

Lipophilicity : Longer or bulkier alkyl chains increase lipophilicity, which can affect cell membrane permeability and bioavailability.

Metabolic Stability : Side chains can be introduced to block sites of metabolism, thereby increasing the compound's half-life.

In a series of quinazoline (B50416) derivatives, replacing halogen substituents with electron-donating methoxy groups led to a significant decrease in antiproliferative activity, highlighting the sensitive nature of such modifications mdpi.com. Conversely, in a different series of quinolin-4-yloxy based inhibitors, a propoxyphenyl group at the C2 position was identified as a key feature for potent activity, demonstrating that alkoxy substituents can be beneficial depending on the scaffold and target researchgate.net.

Electronic Properties and their Correlation with Biological Potency

The biological potency of quinoline analogues is intrinsically linked to their electronic properties. The distribution of electrons within the molecule, characterized by parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and dipole moment, governs its reactivity and ability to interact with biological targets.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to correlate these electronic descriptors with biological activity researchgate.netdergipark.org.tr. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and generally more reactive. Studies on 4-hydroxyquinolines have successfully correlated cytotoxic activity with electronic substituent parameters like the Hammett-Brown constant (σp+), which quantifies the electronic effect of a group on the benzene (B151609) ring nih.gov. The relationship between electronic structure and antibacterial activity has also been investigated for compounds like 3-chloro-4-hydroxyquinolin-2(1H)-one ijcce.ac.ir.

| Substituent/Modification | Effect on Electronic Properties | Potential Correlation with Biological Potency |

|---|---|---|

| -NH₂ (Amino) | Electron-donating; increases HOMO energy. | Can enhance interactions with electron-deficient sites in a receptor; acts as a hydrogen bond donor. |

| -OH (Hydroxyl) | Electron-donating; influences MEP. | Crucial for hydrogen bonding (donor and acceptor); can chelate metal ions in enzymatic active sites. |

| -Br (Bromo) | Inductively electron-withdrawing but resonance-donating; lowers LUMO energy. | Can form halogen bonds, enhancing binding affinity. Modifies overall electron density affecting π-stacking. |

| Replacement of -Br with -F | Increases inductive electron withdrawal; less polarizable. | May alter binding mode; less likely to form strong halogen bonds but can form stronger H-bonds. Often increases metabolic stability. |

Lipophilicity (LogP) and its Role in Bioavailability and Target Interaction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile nih.govnih.govresearchgate.net. It quantifies the preference of a compound for a nonpolar (lipid) environment versus a polar (aqueous) one. For a compound to be orally bioavailable, it must possess a balance of aqueous solubility to dissolve in the gastrointestinal tract and lipid solubility to permeate through cell membranes mdpi.comazolifesciences.com.

The lipophilicity of this compound analogues is heavily influenced by the nature of the halogen substituent. The contribution of a halogen to lipophilicity increases with its size (F < Cl < Br < I). Therefore, the 6-bromo analogue is expected to be more lipophilic than its 6-chloro or 6-fluoro counterparts. While high lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, excessively high LogP values (typically > 5) can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity mdpi.com.

Studies on halogenated 8-hydroxyquinolines have shown that calculated LogP values increase with the size of the halogen, and these values can influence cellular accumulation and activity acs.org. The optimal range of lipophilicity for good bioavailability is often cited as a LogP between 0 and 3 azolifesciences.com. Therefore, modulating the halogen at the C6 position provides a direct method to fine-tune the LogP of 2-aminoquinolin-4-ol analogues to achieve a desirable balance between permeability and solubility.

SAR of Quinoline Ring Substitution Patterns for this compound Analogues

The strategic placement of various substituents on the quinoline ring of this compound analogues plays a pivotal role in modulating their biological activity. While specific structure-activity relationship (SAR) studies exclusively focused on a broad spectrum of this compound analogues are not extensively documented in publicly available literature, a comprehensive analysis of closely related substituted quinoline and quinolin-4-one derivatives provides significant insights into the influence of different substitution patterns. The electronic and steric properties of substituents can significantly alter the molecule's interaction with biological targets, thereby affecting its therapeutic efficacy.

General Principles of Quinoline Ring Substitution

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The derivatization of the quinoline ring at various positions has led to the development of numerous compounds with a wide range of medicinal properties, including anticancer, anti-inflammatory, antibacterial, and antimalarial activities researchgate.net. The biological activity is profoundly influenced by the nature and position of the substituents on the ring system nih.gov.

For instance, in the context of anticancer activity, the introduction of specific functional groups at particular positions on the quinoline ring has been shown to enhance cytotoxicity against various cancer cell lines. This is often attributed to the substituents' ability to form hydrogen bonds, modulate the electronic distribution of the quinoline system, or influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets nih.gov.

Impact of Halogen and Other Substituents on Anticancer Activity

Research on related quinoline derivatives has demonstrated the significant impact of halogen substitutions on their anticancer properties. The presence of a bromine atom, as in the parent compound this compound, is a key feature. Studies on other brominated quinolines have shown that the position of the bromine atom is crucial for activity. For example, bromination at the C-5 and C-7 positions of the quinoline ring has been associated with significant antiproliferative effects researchgate.net.

Furthermore, the combination of a bromo group with other substituents can lead to synergistic effects on anticancer activity. For instance, the presence of a nitro group in addition to bromine has been shown to enhance the anticancer potency of certain quinoline derivatives researchgate.net.

The following table summarizes the observed anticancer activities of various substituted quinoline analogues, providing insights into the potential SAR of this compound derivatives.

| Compound Analogue | Substitution Pattern | Biological Activity | Key Findings |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Bromo at C-6, Nitro at C-5 | Antiproliferative and apoptotic effects | Showed significant activity against various cancer cell lines with low cytotoxicity researchgate.net. |

| 5,7-Dibromo-8-hydroxyquinolines | Dibromo at C-5 and C-7 | Strong antiproliferative activity | Demonstrated high cytotoxic effects against C6, HeLa, and HT29 tumor cell lines researchgate.net. |

| 4-Anilino-quinazoline derivatives | Substituents on the quinazoline core (related scaffold) | EGFR and VEGFR-2 inhibitory activities | The amino group's ability to donate hydrogen bonds is crucial for inhibitory activity nih.gov. |

| 6-substituted-2-(substituted-phenyl)-quinoline derivatives | Various substituents at C-6 | Antimicrobial and antitubercular activity | Demonstrates the versatility of the C-6 position for introducing functional groups to modulate biological activity nih.gov. |

Influence of Substituents on Antimicrobial and Antimalarial Activity

The quinoline core is also central to the development of antimicrobial and antimalarial agents. The substitution patterns that confer these activities often differ from those that enhance anticancer effects. For 4-aminoquinoline (B48711) derivatives, which are structurally related to the target compound, the nature of the side chain at the C-4 position is a critical determinant of antimalarial activity. However, substitutions on the quinoline ring itself also play a significant role.

The 7-chloro substitution is a well-known feature of many potent antimalarial drugs, including chloroquine (B1663885). This highlights the importance of a halogen at this position for activity against Plasmodium falciparum. While the parent compound has a bromo group at C-6, the principle of halogen substitution for enhancing antiprotozoal activity is a key SAR consideration.

The following table outlines the impact of quinoline ring substitutions on the antimalarial and antibacterial activities of related analogues.

| Compound Analogue Class | Substitution Pattern Focus | Biological Activity | Key SAR Findings |

|---|---|---|---|

| 4-Aminoquinolines | 7-Chloro group | Antimalarial | A 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity mdpi.com. |

| 4-Aminoquinoline-hydrazones | Various substitutions | Antibacterial | The structural versatility of the quinoline ring allows for the development of diverse antibacterial agents mdpi.com. |

| 8-Aminoquinoline-Uracil Metal Complexes | Substitutions on the uracil (B121893) moiety | Antimalarial and Antimicrobial | Demonstrated fair antimalarial activities and antimicrobial effects against Gram-negative bacteria. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Amino-6-bromoquinolin-4-ol. It provides detailed information about the hydrogen and carbon framework of the molecule, as well as the environment of other NMR-active nuclei in its derivatives. The compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (2-amino-6-bromo-1H-quinolin-4-one). NMR analysis can provide insights into this equilibrium.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the aromatic ring, the amino group (-NH₂), and the N-H or O-H proton, depending on the dominant tautomer and the solvent used.

The aromatic region is of particular interest. The protons on the quinoline (B57606) ring system would appear as a set of signals, with their chemical shifts and coupling patterns dictated by their position relative to the electron-donating amino group and the electron-withdrawing bromine atom. Protons H-5, H-7, and H-8 on the benzene (B151609) ring portion of the quinoline would exhibit splitting patterns (e.g., doublets, doublet of doublets) due to coupling with adjacent protons. The isolated proton at the C-3 position would likely appear as a singlet. The amino group protons typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on data from analogous quinoline and aniline (B41778) structures. researchgate.netrsc.orgresearchgate.net

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | 5.5 - 6.0 | Singlet | Proton on the heterocyclic ring, adjacent to the amino and keto/hydroxyl groups. |

| H-5 | 7.8 - 8.2 | Doublet | Aromatic proton ortho to the bromine atom. |

| H-7 | 7.4 - 7.7 | Doublet of Doublets | Aromatic proton meta to the bromine atom and coupled to H-5 and H-8. |

| H-8 | 7.2 - 7.5 | Doublet | Aromatic proton para to the bromine atom. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. The spectrum would show signals for the nine carbon atoms of the quinoline core. The C-4 carbon, bearing the hydroxyl or carbonyl group, would be significantly downfield. The carbon attached to the bromine (C-6) would have its chemical shift influenced by the halogen's inductive effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on data from related quinoline structures. researchgate.netrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 150 - 155 | Attached to the amino group. |

| C-3 | 90 - 95 | Olefinic carbon in the heterocyclic ring. |

| C-4 | 175 - 180 | Carbonyl carbon in the dominant keto tautomer. |

| C-4a | 138 - 142 | Bridgehead carbon. |

| C-5 | 125 - 130 | Aromatic carbon. |

| C-6 | 115 - 120 | Attached to the bromine atom. |

| C-7 | 130 - 135 | Aromatic carbon. |

| C-8 | 120 - 125 | Aromatic carbon. |

Heteronuclear NMR (e.g., ¹⁹F NMR) for Fluorinated Derivatives

For research involving fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. Fluorine-19 is a 100% abundant nucleus, providing strong signals without the need for isotopic enrichment. If a fluorine atom were substituted onto the quinoline ring, ¹⁹F NMR would provide direct information about the electronic environment of each unique fluorine atom. The chemical shifts in ¹⁹F NMR are very sensitive to changes in the molecular structure. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) can be observed, which helps to confirm the position of the fluorine substituent on the aromatic ring. This technique is crucial in the synthesis and characterization of novel fluorinated pharmaceutical intermediates. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Gas Phase Studies

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₇BrN₂O), the calculated molecular weight is approximately 239.07 g/mol . chemicalbook.com

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This characteristic M, M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₇BrN₂O). Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the loss of characteristic neutral fragments.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Technique |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂O | - |

| Molecular Weight | 239.07 g/mol | - |

| Molecular Ion ([M]⁺) | m/z ≈ 238 and 240 | Electron Ionization (EI-MS) |

| Protonated Molecule ([M+H]⁺) | m/z ≈ 239 and 241 | Electrospray Ionization (ESI-MS) |

| Isotopic Pattern | Two peaks of ~1:1 intensity ratio, separated by 2 Da | MS |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Presence

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 2-Amino-6-bromo-1H-quinolin-4-one (the keto tautomer) would be characterized by several key absorption bands. The presence of a strong absorption band corresponding to the C=O stretch confirms the predominance of the keto form. The N-H stretching vibrations of the primary amine group are also prominent.

Table 4: Characteristic FTIR Absorption Bands for this compound This interactive table outlines the expected vibrational frequencies for the compound's key functional groups, based on data from similar structures. nih.govmdpi.comthermofisher.comnih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1650 - 1680 | C=O Stretch | Amide/Keto Group (in quinolinone tautomer) |

| 1580 - 1620 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-N Stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher one. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions associated with the aromatic π-system. The presence of the amino (-NH₂) and hydroxyl/carbonyl groups, which have non-bonding electrons, may also give rise to weaker n→π* transitions. These substituents act as auxochromes, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent quinoline molecule. researchgate.net The absorption spectrum can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (λ_max) | Description |

|---|---|---|

| π→π* | 250 - 400 nm | High-intensity transitions within the conjugated aromatic quinoline system. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides an atomic-level map of the molecule, offering unequivocal proof of its structure and stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to calculate the electron density distribution throughout the crystal, from which a detailed molecular structure can be modeled.

For this compound, a successful X-ray crystallographic analysis would yield critical data points. These include the precise bond lengths and angles between all atoms in the molecule, the planarity of the quinoline ring system, and the conformation of the amino and hydroxyl substituents. Furthermore, this technique elucidates the packing of molecules within the crystal lattice, revealing crucial intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.com In the solid state, the amino and hydroxyl groups of this compound are expected to be primary sites for hydrogen bonding, potentially forming intricate networks that dictate the material's physical properties. Analysis of related quinoline derivatives often reveals such interactions to be dominant forces in their crystal structures. mdpi.com

The data obtained from such an analysis is typically presented in a standardized format, as illustrated in the hypothetical table below, based on data for structurally related heterocyclic compounds. nih.govresearchgate.net

| Parameter | Expected Value / Information |

|---|---|

| Chemical Formula | C₉H₇BrN₂O |

| Formula Weight | 239.08 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Calculated Density | g/cm³ |

| Intermolecular Interactions | Details on hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking distances |

Advanced Chromatographic Techniques (e.g., LC-MS for Purity and Identity Confirmation)

Advanced chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for confirming the identity and assessing the purity of synthesized compounds like this compound. nih.gov This hybrid technique couples the powerful separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of mass spectrometry (MS). nih.gov

In a typical LC-MS analysis, the sample is first injected into an LC system, where it passes through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases, with each component eluting at a characteristic retention time (Rt). For this compound, this step effectively separates it from any starting materials, by-products, or degradation products.

As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information:

Identity Confirmation : The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. For this compound (C₉H₇BrN₂O), the expected molecular weight is approximately 239.07 g/mol . scbt.comchemicalbook.com A key confirmatory feature arises from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units (i.e., [M+H]⁺ and [M+2+H]⁺), providing definitive evidence for the presence of a single bromine atom in the molecule. libretexts.org

Purity Confirmation : The LC chromatogram provides a quantitative measure of purity. A pure sample will ideally show a single, sharp peak at the retention time of the target compound. The presence of other peaks indicates impurities, and the area under each peak is proportional to its relative concentration. This allows for the precise determination of the compound's purity level.

For even greater certainty, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the molecular ion of the target compound is isolated and fragmented, producing a unique fragmentation pattern that serves as a molecular "fingerprint," further confirming the structure. researchgate.netrsc.org

| Parameter | Expected Result for this compound |

|---|---|

| Retention Time (Rt) | Specific to LC conditions (e.g., 5.8 min) |

| Molecular Formula | C₉H₇BrN₂O |

| Ionization Mode | e.g., ESI+ (Electrospray Ionization, Positive) |

| Expected [M+H]⁺ (for ⁷⁹Br) | m/z ≈ 239.98 |

| Expected [M+2+H]⁺ (for ⁸¹Br) | m/z ≈ 241.98 |

| Observed Isotope Ratio | ~1:1 |

| Purity by Peak Area | e.g., >99% |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. scirp.org Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d) or 6-311+G(d), to optimize the molecular structure and predict various parameters in either a gaseous phase or in solution. scirp.org

DFT calculations are instrumental in elucidating the fundamental electronic structure of 2-Amino-6-bromoquinolin-4-ol. By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to study the tautomeric equilibrium between the this compound (enol) form and its corresponding 2-amino-6-bromoquinolin-4(1H)-one (keto) form. Thermodynamic parameters derived from these calculations can reveal the relative stability of each tautomer. A related theoretical study on quinoline-4-one derivatives indicated that an equilibrium relationship exists between different tautomers. scirp.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for excitation, indicating higher reactivity. Conversely, a large gap implies high stability and low reactivity. mdpi.com For this compound, the HOMO is expected to be localized over the electron-rich amino group and the quinoline (B57606) ring, while the LUMO would be distributed across the π-conjugated system.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.37 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. derpharmachemica.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. wolfram.com

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions correspond to a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the most negative potential (red) is expected to be concentrated around the oxygen and nitrogen atoms due to their high electronegativity. Positive potentials (blue) would likely be found around the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups.

DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org This computational approach provides theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structure verification and assignment of ambiguous signals. nih.gov The accuracy of these predictions is dependent on the chosen DFT functional and basis set. aps.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Selected Nuclei

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 155.8 | 154.2 |

| C4 | 178.1 | 176.5 |

| C6 | 118.9 | 117.3 |

| H5 | 7.85 | 7.79 |

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. Higher hardness correlates with greater stability. nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. thaiscience.info

A theoretical study of related quinolin-4-one derivatives showed that the presence of a bromine substituent increases the acidity of the nitrogen and oxygen sites. scirp.org

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.52 |

| Electronegativity (χ) | 3.705 |

| Chemical Hardness (η) | 2.185 |

| Chemical Softness (S) | 0.458 |

| Electrophilicity Index (ω) | 3.14 |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nsf.govnih.gov This method is widely employed to model and predict photophysical properties, such as electronic absorption and emission spectra. mdpi.com

By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-visible spectrum. These theoretical spectra can be compared with experimental results to understand the electronic transitions occurring within the molecule upon photoexcitation. mdpi.com For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of conjugated aromatic systems containing heteroatoms.

Table 4: Calculated Excitation Energies and UV-Vis Absorption Data

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.45 | 359 | 0.215 |

| S0 → S2 | 3.98 | 311 | 0.188 |

| S0 → S3 | 4.52 | 274 | 0.350 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds. nih.govjppres.com For quinoline derivatives, QSAR studies have been extensively used to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netdergipark.org.tr

The biological efficacy of quinoline derivatives is often correlated with a variety of molecular descriptors, which are numerical representations of their structural and physicochemical properties. These descriptors can be broadly categorized into 2D and 3D descriptors.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic parameters.

Topological Descriptors: Indices such as atomic connectivity and Kier's chiV6 path have been shown to correlate with the activity of certain kinase inhibitors.

Electronic Descriptors: Properties like polarizability (MLFER_S), electronegativities (GATSe2), and contributions to surface area (EstateVSA 6) have been positively correlated with the antitubercular activity of related heterocyclic compounds. nih.gov

Constitutional Descriptors: The number of halogen atoms (Shal) has also been identified as a significant factor influencing antitubercular activity. nih.gov

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape, size, and steric properties.

Comparative Molecular Field Analysis (CoMFA): This method uses steric and electrostatic fields to build a 3D-QSAR model. For quinoline-based antimalarial agents, CoMFA models have highlighted the importance of these fields in determining biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive understanding of the structural requirements for activity. nih.gov

The development of robust QSAR models often involves statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to establish a clear relationship between these descriptors and the observed biological activity. nih.govbrieflands.com

| Descriptor Type | Descriptor Example | Correlated Biological Activity | Reference |

|---|---|---|---|

| 2D Topological | Kier chiV6 path | ROK Inhibition | nih.gov |

| 2D Electronic | VAMP polarization YY | ROK Inhibition | nih.gov |

| 2D Electronic | GATSe2 (Electronegativity) | Antitubercular | nih.gov |

| 3D Field-Based | CoMFA (Steric/Electrostatic) | Antimalarial | nih.gov |

| 3D Field-Based | CoMSIA (Hydrophobic/H-bond) | Antimalarial | nih.gov |

Quantum chemical descriptors, derived from quantum mechanical calculations, offer a detailed description of the electronic properties of a molecule and have become increasingly important in QSAR studies. orientjchem.org For quinoline and quinazolinone derivatives, these indices provide valuable insights into their reactivity and interaction with biological targets.

Key quantum chemistry indices used in QSAR models include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. These have been found to be significant in models predicting the anticancer activity of quinazoline (B50416) derivatives. orientjchem.org

Atomic Net Charges: The distribution of charges on individual atoms (e.g., C6, C10, C12, O12 in certain quinazolines) can influence electrostatic interactions with a receptor and has been shown to be a critical descriptor for anticancer activity. orientjchem.org

Electronegativity and Molecular Hardness/Softness: These global reactivity descriptors, calculated from HOMO and LUMO energies, have been correlated with the anti-proliferative and anti-inflammatory activities of 5,8-quinolinequinone derivatives. dergipark.org.tr

These quantum chemical descriptors are often calculated using methods like Density Functional Theory (DFT) and are integrated into QSAR models to enhance their predictive power and provide a deeper understanding of the mechanism of action at an electronic level. dergipark.org.tr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. japer.in For compounds like this compound, docking studies are essential for identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex.

Docking studies on structurally related quinoline and quinazolinone derivatives have revealed interactions with various important biological targets:

Epidermal Growth Factor Receptor (EGFR): In the context of anticancer research, 6-bromo quinazoline derivatives have been docked into the active site of EGFR. These studies have identified key hydrogen bonding and other interactions that contribute to their binding affinity. nih.gov

DNA Gyrase: As potential antibacterial agents, quinolone analogs have been docked into the DNA gyrase of E. coli. These studies show interactions with critical amino acid residues such as Asp87 and Arg91, which are crucial for the inhibitory action. jppres.comresearchgate.net

Matrix Metalloproteinase-13 (MMP-13): For the treatment of osteoarthritis, molecular docking has been used to analyze the binding mode of quinazolinone inhibitors with the MMP-13 receptor. nih.gov

S. aureus MurB protein: Novel quinolone hybrids have been docked into the active site of the S. aureus MurB protein to understand their antibacterial activity. semanticscholar.org

These studies typically reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the quinoline scaffold and specific amino acid residues within the active site of the target protein.

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are crucial for validating the binding poses obtained from docking and for providing a more realistic representation of the interactions in a biological environment.

For quinoline and quinazolinone derivatives, MD simulations have been employed to:

Assess Complex Stability: By monitoring the root-mean-square deviation (PL-RMSD) of the ligand and protein over the simulation time, researchers can evaluate the stability of the docked complex. Stable RMSD values suggest a stable binding mode. researchgate.net Studies on quinazolinone derivatives with targets like MMP-13 and Topoisomerase II have confirmed the stability of the predicted binding poses. nih.govresearchgate.net

Analyze Interaction Frequencies: MD simulations allow for the analysis of the frequency and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. This helps to identify the most critical interactions for binding. researchgate.net

Investigate Conformational Changes: The root-mean-square fluctuation (P-RMSF) of protein residues can highlight flexible regions within the binding pocket and how they adapt to the ligand. researchgate.net MD simulations of quinoline derivatives with EGFR and acetylcholinesterase have provided insights into the dynamic behavior of these complexes. nih.govnih.gov

A 10 ns MD simulation of quinazolinone inhibitors with MMP-13 revealed the importance of hydrogen bonding with residues Ser250 and Gly248 for stable binding. nih.gov Similarly, simulations of quinoline-carboxamide derivatives with ATM kinase have been used to understand protein-ligand stability and structural flexibility. mdpi.com

In Silico ADME Prediction and Pharmacokinetic Profile Analysis

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. mdpi.com For this compound and its analogs, various computational models and software are used to predict key ADME parameters.

Key predicted ADME properties for quinoline derivatives include:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess compliance with guidelines like Lipinski's Rule of Five, which predicts drug-likeness. bohrium.comproquest.com

Absorption: Models predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which are indicators of oral bioavailability. mdpi.com

Distribution: Predictions for blood-brain barrier (BBB) permeability and central nervous system (CNS) penetration are important for assessing potential neurotoxicity or targeting CNS disorders. mdpi.com

Metabolism: The potential for inhibition or induction of cytochrome P450 (CYP) enzymes is often evaluated to predict drug-drug interactions.

Toxicity: Various toxicity endpoints, such as cardiotoxicity (hERG inhibition) and mutagenicity (AMES test), can be predicted using computational models.

In silico ADME studies on various quinoline derivatives have shown that many compounds possess good oral bioavailability and acceptable pharmacokinetic properties, supporting their potential as drug candidates. nih.govresearchgate.net

| ADME Parameter | Significance | Prediction Method/Guideline |

|---|---|---|

| Molecular Weight (MW) | Influences size and diffusion | Lipinski's Rule (< 500 Da) |

| LogP | Measures lipophilicity, affects absorption and distribution | Lipinski's Rule (< 5) |

| Hydrogen Bond Donors (HBD) | Affects membrane permeability | Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | Affects membrane permeability | Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption (HIA) | Predicts oral absorption | Computational Models (e.g., pkCSM) |

| Blood-Brain Barrier (LogBB) | Predicts CNS penetration and potential side effects | Computational Models (e.g., pkCSM) |

Applications in Drug Discovery and Development

Identification of Lead Compounds from Quinoline (B57606) Analogues

The quinoline skeleton is widely regarded as a "privileged scaffold" in drug discovery due to its ability to bind to a variety of biological targets with high affinity. This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer and antimalarial agents. The 4-aminoquinoline (B48711) framework, in particular, has been a fertile ground for the discovery of novel bioactive molecules.

While 2-Amino-6-bromoquinolin-4-ol itself is often utilized as a versatile starting material or intermediate in multi-step syntheses, its structural analogues have shown significant promise as lead compounds. For instance, various 2-substituted-4-amino-6-halogenquinolines have been designed and synthesized, demonstrating potent antiproliferative activity against several human cancer cell lines. The introduction of different substituents at the C-2 and C-4 positions, along with a halogen at the C-6 position, allows for the fine-tuning of the molecule's lipophilicity and biological interactions, potentially leading to compounds with improved efficacy and selectivity.

The general structure of these promising quinoline analogues often features modifications that enhance their interaction with specific biological targets. The strategic placement of functional groups on the quinoline core is a key aspect of modern drug design, aiming to optimize the pharmacological profile of the resulting compounds.

| Quinoline Analogue Class | Therapeutic Area of Interest | Key Structural Features |

| 2-substituted-4-amino-6-halogenquinolines | Oncology | Varied arylvinyl and alkylamino functional groups at C-2 and C-4; Halogen at C-6 |

| 4-aminoquinolines | Infectious Diseases, Oncology | Core 4-aminoquinoline skeleton with diverse substitutions |

Development of New Therapies for Drug-Resistant Pathogens

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents with new mechanisms of action. Quinolone antibiotics have historically been a cornerstone in the treatment of bacterial infections, primarily by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. However, the emergence of resistance has diminished their clinical utility.

Research into novel quinoline derivatives aims to overcome these resistance mechanisms. While direct studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, research on related bromo- and amino-substituted quinoline derivatives has shown promising results. For example, the synthesis of certain 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives, which share a brominated heterocyclic core, has yielded compounds with significant activity against a panel of Gram-positive and Gram-negative bacteria. mediresonline.org These findings suggest that the 6-bromo-substituted quinoline scaffold could serve as a valuable starting point for the development of new antibacterial agents.

Further investigations into amino derivatives of other brominated quinolines, such as 5,7-dibromo-2-methyl-8-hydroxyquinoline, have also demonstrated significant antimicrobial activity, often surpassing that of the parent compound. nih.govresearchgate.net These studies highlight the potential for amino and bromo substitutions on the quinoline ring to enhance antibacterial potency.

| Bacterial Strain | Reported Activity of Related Bromo-Quinolone Derivatives |

| Staphylococcus aureus | Significant activity observed for some derivatives mediresonline.org |

| Bacillus species | Significant activity observed for some derivatives mediresonline.org |

| Escherichia coli | Activity observed for some derivatives mediresonline.org |

| Pseudomonas aeruginosa | Activity observed for some derivatives mediresonline.org |

| Klebsiella pneumoniae | Significant activity observed for some derivatives mediresonline.org |

Targeting Specific Cancer Pathways with Quinoline-Based Inhibitors

The deregulation of cellular signaling pathways is a hallmark of cancer, and targeting key nodes in these pathways has become a primary strategy in modern oncology drug development. The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is one such critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell growth, proliferation, and survival.

A significant application of compounds related to this compound is in the synthesis of potent and selective inhibitors of the PI3K/mTOR pathway. Specifically, 6-bromoquinolin-4-ol (B142416) has been identified as a key starting material for the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, which serves as an important intermediate in the development of various PI3K/mTOR inhibitors. researchgate.net This synthetic route underscores the importance of the 6-bromoquinolin-4-ol scaffold in accessing complex molecules designed to target this critical cancer pathway. The subsequent chemical transformations to introduce the amino group at the 2-position and other modifications are crucial for achieving the desired inhibitory activity.

Furthermore, the broader class of quinoline derivatives has been extensively explored for its anticancer properties through various mechanisms. Studies have shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinoline or quinazoline (B50416) ring can enhance anticancer effects. nih.gov These compounds can exert their cytotoxic activities by inhibiting other critical targets in cancer, such as receptor tyrosine kinases (RTKs), which are key regulators of cell growth and proliferation.

| Target Pathway/Kinase | Role of Bromo-Quinoline Scaffold | Example of Downstream Effect |

| PI3K/Akt/mTOR | Serves as a key precursor for the synthesis of pathway inhibitors researchgate.net | Inhibition of cancer cell proliferation and survival |

| Receptor Tyrosine Kinases (RTKs) | The 6-bromo substitution can enhance inhibitory activity nih.gov | Modulation of cell growth and signaling |

Review of Relevant Patent Literature

A review of the patent landscape reveals a focus on the broader utility of quinoline and related heterocyclic structures in the development of novel therapeutic agents. While patents specifically claiming this compound for therapeutic applications are not readily found, the patent literature is rich with inventions covering related structures and their use as intermediates in the synthesis of active pharmaceutical ingredients.

For instance, patents have been granted for methods of producing 2-amino-6-halogenopurines, which are described as useful intermediates for synthesizing antiviral agents. google.com Although this pertains to a different heterocyclic system, it highlights the general importance of amino- and halo-substituted heterocycles in drug development.

Similarly, patents related to substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors have been filed. nih.gov This aligns with the scientific literature that identifies precursors like 6-bromoquinolin-4-ol as important for the synthesis of PI3K/mTOR inhibitors. These patents often claim a broad genus of compounds, and while this compound may not be explicitly mentioned, the underlying chemical principles and the value of the substituted quinoline core are evident.

The patent literature, therefore, indirectly supports the significance of this compound as a valuable building block in the synthesis of potentially patentable and therapeutically relevant molecules.

Future Directions and Emerging Research Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Amino-6-bromoquinolin-4-OL and its analogs will likely shift away from classical methods like the Skraup and Doebner-von Miller reactions, which often require harsh conditions and generate significant waste. tandfonline.comresearchgate.net Modern research is increasingly focused on "green chemistry" and sustainable practices to minimize environmental impact. tandfonline.comnih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinoline (B57606) synthesis. tandfonline.comresearchgate.net This technique offers an energy-efficient alternative to conventional heating.

Eco-Friendly Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a critical goal. jocpr.com Furthermore, the development and use of reusable, non-toxic catalysts, such as natural base catalysts derived from waste materials, can enhance the sustainability of the synthesis. oiccpress.com

| Synthetic Strategy | Advantages | Key Features |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost. nih.gov | Multiple reactions in a single flask. rsc.org |

| Microwave-Assisted | Faster reaction times, higher yields. tandfonline.com | Use of microwave energy for heating. |

| Green Solvents | Reduced environmental toxicity. jocpr.com | Use of water, ethanol, or solvent-free conditions. jocpr.com |

| Sustainable Catalysts | Reusability, lower environmental impact. oiccpress.com | Includes natural base catalysts and reusable metal catalysts. |

Design and Synthesis of Advanced this compound Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound is ripe for modification to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies are fundamental to guiding the rational design of new, more potent, and selective analogs. nih.gov

Future design strategies should focus on:

Substitution at the Amino Group: Modifying the 2-amino group can significantly impact the molecule's interaction with biological targets. Introducing different alkyl or aryl groups can alter properties like lipophilicity and hydrogen bonding capacity.

Functionalization of the Quinoline Core: The quinoline ring itself offers multiple positions for substitution. Introducing various functional groups can modulate the electronic properties and steric profile of the molecule, leading to improved target binding and pharmacokinetic properties. nih.gov For instance, studies on other quinoline derivatives have shown that substitutions at various positions can lead to potent antifungal or anticancer agents. nih.govnih.gov

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual modes of action or improved therapeutic profiles. mdpi.com This approach has been used to develop quinoline-based compounds with enhanced antibacterial or antimalarial activity. researchgate.net

The goal of these modifications is to optimize the compound's interaction with its biological target, thereby increasing its therapeutic efficacy while minimizing off-target effects.

In-Depth Mechanistic Characterization and Target Validation for Biological Activities

While the quinoline scaffold is associated with a broad range of biological activities, the specific molecular targets and mechanisms of action for this compound remain to be elucidated. Future research must prioritize the identification of its biological targets to understand its therapeutic potential fully.

Quinoline derivatives are known to interact with a variety of molecular targets, including:

Protein Kinases: Many quinoline-based compounds are potent inhibitors of protein kinases, such as EGFR and HER-2, which are crucial in cancer signaling pathways. rsc.org

Topoisomerases: These enzymes are essential for DNA replication and are a common target for anticancer drugs. Certain quinolin-4-ones have been shown to inhibit topoisomerase II. nih.gov

Microbial Enzymes: In infectious diseases, quinolines can target essential microbial enzymes like DNA gyrase. nih.gov

Other Targets: Other reported targets for quinoline derivatives include histone deacetylases (HDACs), tubulin, and heat shock protein 90 (Hsp90). nih.gov

A comprehensive approach involving biochemical assays, molecular docking, and cell-based studies will be necessary to identify the specific targets of this compound and its derivatives. nih.govresearchgate.netrsc.org Validating these targets will be a critical step in the drug development process.

Investigation of Synergistic Effects in Combination Therapies